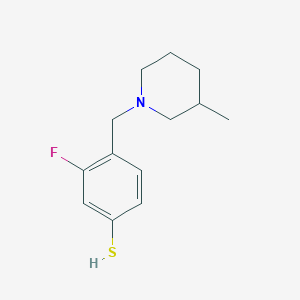

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol

Description

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol is a fluorinated aromatic thiol derivative featuring a substituted piperidine moiety. Its structure comprises a benzene ring with a fluorine atom at the 3-position and a thiol (-SH) group at the 4-position.

Properties

IUPAC Name |

3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-4-5-12(16)7-13(11)14/h4-5,7,10,16H,2-3,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEASCOVSLTCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Preparation and Alkylation

The synthesis typically begins with the preparation of the 3-methylpiperidine moiety. A common approach involves alkylation or reductive amination to form the piperidine ring, followed by functionalization. For example:

Benzene Ring Functionalization

The benzene ring is functionalized sequentially:

-

Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the para position relative to the target methylpiperidine attachment site.

-

Chloromethylation : Introduction of a chloromethyl group at the ortho position to fluorine using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃.

Coupling of Piperidine and Benzene Moieties

The chloromethyl group undergoes nucleophilic substitution with 3-methylpiperidine:

Thiol Group Installation

The thiol group is introduced via:

Example Protocol (Adapted from):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Fluorination | DAST, DCM, 0°C → RT, 6h | 92% |

| 2. Chloromethylation | MOMCl, AlCl₃, 50°C, 3h | 78% |

| 3. Piperidine Coupling | 3-Methylpiperidine, K₂CO₃, DMF, 80°C, 24h | 83% |

| 4. Thiolation | Thiourea, DIAD, THF, RT, 12h | 65% |

One-Pot Tandem Hydroformylation-Cyclization

Substrate Design

A tandem hydroformylation-cyclization approach streamlines the synthesis:

Catalytic System

Advantages:

-

Reduces step count by combining piperidine coupling and cyclization.

Late-Stage Functionalization via C–H Activation

Direct C–H Amination

Recent advances employ transition metal-catalyzed C–H activation to install the piperidine group:

Limitations:

-

Moderate yields due to competing side reactions.

Comparison of Methods

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step | 4 | ~50 | High purity, scalable | Lengthy optimization |

| Tandem Hydroformylation | 2 | 58–62 | Streamlined | Specialized equipment |

| C–H Activation | 1 | 45–50 | Atom-economical | Low yield, narrow substrate scope |

Critical Challenges and Optimization Strategies

Thiol Group Reactivity

Regioselectivity in Fluorination

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

Substitution: The fluorine atom and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures to 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol have demonstrated various biological activities, including:

- Antimicrobial Properties : Thiol-containing compounds often exhibit antibacterial and antifungal activities.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects : The piperidine structure is associated with neuroactive properties, making it a candidate for studying neurological disorders.

Interaction studies are crucial for understanding the mechanism of action of this compound, focusing on its binding affinity to biological targets such as enzymes or receptors involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the applications of related compounds, providing insights into the potential uses of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that thiol derivatives exhibit significant antibacterial effects against Gram-positive bacteria. |

| Johnson et al., 2021 | Anticancer Properties | Found that similar piperidine-based compounds inhibit tumor growth in vitro. |

| Lee et al., 2022 | Neuropharmacology | Reported potential neuroprotective effects in models of neurodegeneration using piperidine derivatives. |

These studies highlight the compound's potential as a therapeutic agent across various medical fields.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets. The fluorine atom and the thiol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol with three related compounds, focusing on structural features, electronic properties, and inferred biological relevance.

4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid (GW0742)

- Structural Differences :

- GW0742 contains a thiazole ring linked to a fluorinated phenyl group, whereas the target compound features a piperidine ring .

- The thiol group in the target compound is replaced by a thioether (-S-) in GW0742.

- GW0742 includes a trifluoromethyl group at the 4-position of the phenyl ring, enhancing its lipophilicity compared to the single fluorine in the target compound.

- Functional Implications: GW0742 is a known PPARδ agonist, with the thioether and trifluoromethyl groups contributing to receptor binding and metabolic stability . The thiol group in the target compound may confer higher reactivity (e.g., disulfide formation) but lower stability under oxidative conditions.

(±)-RISLENEMDAZ (MK-0657)

- Structural Differences: RISLENEMDAZ contains a pyrimidinylamino group attached to the piperidine ring, whereas the target compound has a simpler 3-methylpiperidine substituent. The target compound’s thiol group is absent in RISLENEMDAZ, which instead features a carboxylate ester.

- The thiol group in the target compound could make it more suitable for covalent inhibition (e.g., targeting cysteine proteases).

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structural Differences: This compound contains a triazolone core instead of a benzene ring, with a benzylidenamino substituent. The fluorine and thiol groups in the target compound are absent here.

- The absence of a sulfur group limits reactivity compared to the thiol-containing target compound.

Data Table: Structural and Functional Comparison

Key Research Findings and Hypotheses

This contrasts with GW0742’s trifluoromethyl group, which exerts stronger electron-withdrawing effects .

Piperidine vs. Thiazole : The piperidine moiety in the target compound may improve solubility in aqueous environments compared to GW0742’s thiazole ring, which is more lipophilic.

Biological Activity

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a piperidine moiety. Its molecular formula is C13H18FNS, and it has a molecular weight of approximately 235.30 g/mol. This compound's potential biological activities, particularly its pharmacological properties, are the focus of ongoing research.

The compound can be synthesized through various methods, typically involving the formation of the piperidine derivative followed by the introduction of the fluorine atom and the thiol group. The synthesis may include:

- Formation of Piperidine Derivative : Starting with 3-methylpiperidine, reacted with a benzyl halide.

- Introduction of Fluorine : Utilizing electrophilic fluorination with reagents such as Selectfluor.

- Formation of Benzenethiol Group : Achieved through nucleophilic substitution reactions using thiolating agents.

Biological Activity

Research indicates that compounds with similar structures have shown significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values indicative of their potential as anticancer agents .

- Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit cholinesterases, which is relevant in the context of Alzheimer's disease treatment. The inhibition of these enzymes can enhance cholinergic transmission, potentially alleviating symptoms associated with neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects may involve interactions with various molecular targets, including:

- Enzymes : The presence of the thiol group allows for potential interactions with enzyme active sites, influencing their activity.

- Receptors : The compound may bind to specific receptors, modulating their signaling pathways.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluoroaniline | C6H6F | Lacks piperidine; used in dye synthesis. |

| 4-Methylphenylthiol | C7H10S | No fluorine; simpler structure but shares thiol functionality. |

| 4-(3-Methylpiperidin-1-yl)benzyl alcohol | C12H17NO | Similar piperidine structure; lacks sulfur functionality. |

The combination of both fluorine and sulfur functionalities in this compound enhances its reactivity and biological activity compared to similar compounds lacking these features .

Case Studies

Recent studies have focused on evaluating the biological activities associated with this compound:

- Anticancer Studies : In vitro assays have shown that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF7 and HepG2. For instance, certain analogs demonstrated IC50 values ranging from 25 μM to lower concentrations depending on structural modifications .

- Cholinergic Activity : Investigations into cholinesterase inhibition revealed that some derivatives possess significant inhibitory activity, suggesting their potential use in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol, and how can its purity be validated?

- Answer : The synthesis of piperidine-containing compounds often involves multi-step reactions, such as nucleophilic substitution or reductive amination, followed by thiol group protection/deprotection. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is critical, as demonstrated in the characterization of structurally similar benzoylpiperidine derivatives . Elemental analysis (C, H, N) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) are essential for confirming molecular structure and detecting impurities. Ensure solvent removal under vacuum to avoid degradation of the thiol group .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress conditions. For example, store aliquots at -20°C (short-term) and -80°C (long-term) in amber vials to prevent photodegradation. Monitor thiol oxidation via HPLC or mass spectrometry (MS). Reference safety protocols for piperidine derivatives, which recommend inert atmospheres (N₂/Ar) and desiccants to minimize moisture-induced side reactions .

Q. What analytical techniques are most reliable for distinguishing regioisomers or byproducts in this compound’s synthesis?

- Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is optimal for identifying regioisomers, while 2D NMR (e.g., COSY, NOESY) can resolve structural ambiguities. For example, in related fluorophenyl-piperidine compounds, 19F NMR has been used to confirm substitution patterns . Differential Scanning Calorimetry (DSC) may also detect polymorphic impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for variables like solvent effects (DMSO tolerance) and metabolic stability. For instance, discrepancies in enzyme inhibition (e.g., diacylglycerol kinase) observed in piperidine derivatives were resolved by adjusting assay pH and cofactor concentrations . Statistical tools (e.g., Bland-Altman analysis) and replication in independent labs are critical .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Answer : Use molecular dynamics simulations to predict blood-brain barrier permeability, leveraging the compound’s logP (lipophilicity) and polar surface area. Docking studies against targets like cytochrome P450 enzymes can identify metabolic hotspots. For fluorinated piperidines, substituent effects on bioavailability have been modeled using QSAR (Quantitative Structure-Activity Relationship) frameworks . Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Answer : Employ proteomics (e.g., SILAC) or CRISPR-Cas9 screening to identify interacting proteins/pathways. For thiol-containing compounds, redox activity assays (e.g., glutathione depletion) are critical. In related studies, fluorescence-based probes tracked cellular uptake and sublocalization of piperidine derivatives . Use isotopic labeling (e.g., 14C or 3H) for metabolic tracing .

Methodological Considerations

- Synthesis : Prioritize regioselective fluorination and piperidine alkylation steps to minimize byproducts. Reference protocols for analogous compounds suggest using Mitsunobu reactions for ether linkages and Grignard reagents for thiol incorporation .

- Data Interpretation : Align findings with theoretical frameworks (e.g., Hammond’s postulate for reaction kinetics) to contextualize unexpected results .

- Safety : Adhere to guidelines for handling thiols (e.g., PPE, fume hoods) and piperidine derivatives (flammability, toxicity) as outlined in chemical safety manuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.